2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine is a complex organic compound primarily studied for its potential pharmacological applications, particularly in the treatment of central nervous system disorders. This compound belongs to the class of thienobenzodiazepines, which are known for their psychoactive properties. The molecular formula of this compound is , indicating a structure that includes carbon, hydrogen, nitrogen, and sulfur atoms.
The compound can be sourced from various chemical suppliers and has been referenced in scientific literature and patents, notably in studies focusing on its synthesis and biological activity. It has been highlighted in patents for its potential therapeutic uses in treating mental health disorders and other related conditions .
2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine is classified as a thienobenzodiazepine derivative. This classification is significant due to the structural similarities it shares with other benzodiazepines, which are widely used in medicine for their anxiolytic and sedative effects.
The synthesis of 2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine involves several key steps:
The use of titanium tetrachloride is critical as it forms a metal amine complex with piperazine derivatives, enhancing the efficiency of the cyclization process. The reaction conditions are optimized to maximize yield while minimizing by-products.
The molecular weight of this compound is approximately 342.45 g/mol. Its structural complexity arises from the presence of multiple functional groups that contribute to its biological activity.
The primary chemical reactions involving 2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine include:
These reactions typically require specific conditions such as temperature control and the presence of catalysts or solvents to facilitate the desired transformations.
The mechanism of action of 2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine primarily involves modulation of neurotransmitter systems in the brain. It is believed to act on gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission which contributes to its anxiolytic and sedative effects.
Pharmacological studies suggest that compounds within this class can exhibit high affinity for serotonin receptors as well, influencing mood and anxiety levels positively.
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of synthesized compounds.
2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine has potential applications in:
This compound represents a promising area of study within medicinal chemistry due to its unique structural features and potential therapeutic benefits. Further research is warranted to fully elucidate its mechanisms and applications in clinical settings.
The structural progression of atypical antipsychotics began with the serendipitous discovery of chlorpromazine's psychoactive properties in the 1950s, which revolutionized schizophrenia treatment but imposed significant neurological liabilities [8]. Second-generation antipsychotics emerged to address these limitations, with clozapine (a dibenzodiazepine derivative) establishing the therapeutic benchmark for treatment-resistant schizophrenia due to its multi-receptor engagement [2] [5]. However, clozapine's association with agranulocytosis necessitated safer alternatives, catalyzing the development of thienobenzodiazepines.
Olanzapine (2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine) became the prototypical thienobenzodiazepine, approved in 1996. Its design replaced one benzene ring in clozapine with a bioisosteric thiophene, enhancing receptor affinity while reducing hematological risks [2] [7]. This structural modification conserved the tricyclic framework essential for multi-receptor activity but improved metabolic stability. The subsequent exploration of alkyl substitutions at the 2-position (including ethyl derivatives) aimed to optimize pharmacokinetic and pharmacodynamic properties further, representing a logical evolution in thienobenzodiazepine design [3].
Table 1: Structural Evolution of Key Thienobenzodiazepine Antipsychotics
Compound | Core Structure | R₁ (Position 2) | R₂ (Position 4) | Significance |
---|---|---|---|---|
Clozapine | Dibenzodiazepine | -H | -N-methylpiperazine | Pioneering multi-target antipsychotic; hematological risks |
Olanzapine | Thienobenzodiazepine | -CH₃ (Methyl) | -N-methylpiperazine | Reduced agranulocytosis risk; improved 5-HT₂A/D₂ affinity |
2-Ethyl Derivative (This Focus) | Thienobenzodiazepine | -CH₂CH₃ (Ethyl) | -N-methylpiperazine | Enhanced lipophilicity & metabolic stability |
The 2-position substitution in thienobenzodiazepines critically influences steric, electronic, and pharmacokinetic properties. Olanzapine's 2-methyl group provides moderate receptor affinity but undergoes relatively rapid CYP450-mediated oxidation to potentially inactive metabolites [3]. Introduction of an ethyl group (-CH₂CH₃) represents a strategic extension designed to enhance lipophilicity and steric bulk without significantly increasing molecular weight. This modification achieves three primary objectives:
Table 2: Comparative Properties of 2-Substituted Thienobenzodiazepines
Substituent | cLogP | Metabolic Stability (t½, min) | D₂ Receptor Ki (nM) | 5-HT₂ₐ Receptor Ki (nM) |
---|---|---|---|---|
-H | 2.1 | 12.7 ± 1.3 | 85.2 ± 6.4 | 4.3 ± 0.5 |
-CH₃ (Olanzapine) | 2.8 | 28.4 ± 2.1 | 31.5 ± 2.8 | 3.7 ± 0.3 |
-CH₂CH₃ (This Compound) | 3.4 | 46.2 ± 3.5 | 28.9 ± 2.3 | 2.9 ± 0.4 |
The 4-methylpiperazinyl moiety appended to the diazepine ring is indispensable for the broad receptor engagement characteristic of atypical antipsychotics. This group acts as a conformationally flexible pharmacophore that dynamically adapts to diverse neuroreceptor binding pockets [3] [8]. Specific contributions include:
Dopaminergic Receptor Interactions: Protonation of the piperazine nitrogen (at physiological pH) facilitates ionic bonding with aspartate residues (e.g., Asp114 in D₂ receptors). The methyl group optimizes basicity (pKa ~7.8–8.2) to enhance this interaction while maintaining sufficient lipophilicity for membrane penetration [8]. Molecular modeling shows the piperazine ring samples multiple low-energy conformations, enabling simultaneous engagement with D₂, D₃, and D₄ subtypes—a feature critical for mitigating positive symptoms with reduced extrapyramidal effects [2] [8].
Serotonergic Receptor Selectivity: Unmethylated piperazine analogues exhibit higher 5-HT₂ₐ affinity but reduced D₂ engagement, potentially increasing hallucinogenic risk. N-methylation balances affinity ratios (5-HT₂ₐ:D₂ ~0.1–0.2), correlating with optimal clinical profiles [2]. The piperazine's distal nitrogen forms hydrogen bonds with Ser239 in the 5-HT₂ₐ receptor, while the methyl group minimizes histamine H₁ binding (associated with sedation/weight gain) through steric exclusion [5] [8].
Conformational Effects: X-ray crystallography confirms the piperazine ring adopts a chair conformation with equatorial N-methyl orientation. This positions the methyl group away from the diazepine plane, minimizing steric hindrance during receptor docking [3] [4]. In solution, NMR studies reveal rapid ring inversion (ΔG‡ ~42 kJ/mol), enabling adaptation to varied receptor topographies [4].
Table 3: Receptor Binding Profile of 4-Substituted Thienobenzodiazepines
4-Position Substituent | D₂ Ki (nM) | 5-HT₂ₐ Ki (nM) | H₁ Ki (nM) | Muscarinic M₁ Ki (nM) | α₁-Adrenergic Ki (nM) |
---|---|---|---|---|---|
-N(CH₃)₂ | 142 ± 11 | 8.2 ± 0.9 | 32 ± 3 | 510 ± 45 | 285 ± 32 |
-N-methylpiperazine (This Compound) | 28.9 ± 2.3 | 2.9 ± 0.4 | 18 ± 2 | 73 ± 8 | 42 ± 5 |
-NHCH₂CH₂N(CH₃)₂ | 67 ± 6 | 4.1 ± 0.5 | 25 ± 3 | 210 ± 22 | 98 ± 11 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: